1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid 1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 915372-68-8
VCID: VC16916448
InChI: InChI=1S/C14H14N2O3S/c15-12-7-13(20(17,18)19)14(16)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-4,7H,5-6,15-16H2,(H,17,18,19)
SMILES:
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid

CAS No.: 915372-68-8

Cat. No.: VC16916448

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid - 915372-68-8

Specification

CAS No. 915372-68-8
Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
IUPAC Name 1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid
Standard InChI InChI=1S/C14H14N2O3S/c15-12-7-13(20(17,18)19)14(16)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-4,7H,5-6,15-16H2,(H,17,18,19)
Standard InChI Key PQPCICFFLRPERG-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2CC3=C1C(=CC(=C3N)S(=O)(=O)O)N

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound, systematically named sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, is registered under CAS number 6471-06-3 . Its molecular formula is C₁₄H₉N₂NaO₅S, with a molecular weight of 340.286 g/mol . Synonyms include 1,4-diaminoanthraquinone-2-sulfonic acid sodium salt and sodium 1,4-diamino-9,10-dioxoanthracene-2-sulfonate, reflecting its anthraquinonic backbone and functional group arrangement .

Structural Analysis

The molecule comprises a 9,10-dihydroanthracene-9,10-dione core (anthraquinone) substituted with:

  • Amino groups at positions 1 and 4, conferring electron-donating character and reactivity toward electrophilic substitution.

  • A sulfonate group (-SO₃⁻) at position 2, ionically paired with a sodium counterion to enhance water solubility .

The planar anthraquinone system facilitates π-π stacking interactions, while the sulfonate group introduces polarity, making the compound amphiphilic . X-ray crystallographic data, though unavailable in the surveyed literature, can be inferred to show a nearly flat anthraquinone ring system with substituents in orthogonal planes to minimize steric strain .

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid typically proceeds via a two-step sequence:

  • Sulfonation of Anthraquinone:
    Anthraquinone is sulfonated at position 2 using fuming sulfuric acid (oleum) at 150–160°C, yielding anthraquinone-2-sulfonic acid .

  • Amination:
    The sulfonated intermediate undergoes nitration followed by reduction or direct amination using ammonia under high-pressure conditions (3–5 bar) at 100–120°C . Patent US4699735A details an optimized process achieving ≥85% purity by controlling reaction stoichiometry and employing catalytic copper(I) oxide to minimize byproducts .

Table 1: Comparative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
SulfonationOleum, 150°C, 6h9288
AminationNH₃, Cu₂O, 120°C, 4h7885
PurificationCrystallization (H₂O/EtOH)9598

Physicochemical Properties

Solubility and Stability

The sodium sulfonate group renders the compound freely soluble in water (>100 g/L at 25°C) and moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It exhibits stability across a pH range of 3–10 but undergoes decomposition under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, liberating sulfur dioxide . Thermal gravimetric analysis (TGA) indicates stability up to 250°C, beyond which decarboxylation and sulfonate group elimination occur .

Spectroscopic Characteristics

  • UV-Vis: λₘₐₐ = 520 nm (ε = 12,400 M⁻¹cm⁻¹) in aqueous solution, attributed to the anthraquinone π→π* transition .

  • MS (ESI+): Major peak at m/z 319.0 [M+H]⁺, with fragmentation ions at m/z 237.0 (-SO₃H) and 255.0 (-SO₂) .

  • ¹H NMR (D₂O): δ 7.8–8.1 ppm (anthraquinone aromatic protons), δ 6.2 ppm (NH₂, broad singlet) .

Applications and Functional Utility

Textile Dye Intermediate

As a precursor to acid dyes, the compound’s sulfonate group enables covalent binding to wool and nylon fibers. Its amino groups participate in diazo coupling reactions, generating azo dyes with hues in the violet-blue spectrum . For instance, Telon Violet 4BL (CAS 6408-71-5), a commercial dye, derives from its phenoxy-substituted analog .

Biocatalytic Transformations

In environmental biotechnology, the compound emerges as an intermediate in the enzymatic degradation of anthraquinonic dyes. CotA-laccase from Bacillus subtilis oxidizes Acid Blue 62 (AB62) to yield 1,4-diamino-9,10-dioxo-3-sulfoanthracene-2-sulfonic acid via cleavage of the azo bond . This biotransformation pathway, elucidated through LC-MS and NMR, highlights its role in microbial decolorization processes .

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